molecular formula C51H66ClN5O16S B607149 DM1-Smcc CAS No. 1228105-51-8

DM1-Smcc

货号 B607149
CAS 编号: 1228105-51-8
分子量: 1072.618
InChI 键: IADUWZMNTKHTIN-IOBAKXROSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DM1-SMCC is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and SMCC as a linker to make antibody drug conjugates (ADCs) . It was developed to overcome systemic toxicity associated with maytansine and to enhance tumor-specific delivery .


Molecular Structure Analysis

DM1-SMCC has a molecular formula of C51H66ClN5O16S . Its exact mass is 1071.39 and its molecular weight is 1072.620 . The InChIKey of DM1-SMCC is IADUWZMNTKHTIN-MLSWMBHTSA-N .


Physical And Chemical Properties Analysis

DM1-SMCC has a molecular weight of 1072.6 g/mol . Its exact mass is 1071.39 . The compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

科学研究应用

  1. ADC的药代动力学和稳定性:DM1通过SMCC连接剂的马来酰胺基团与抗体结合,形成ADC,如ado-trastuzumab emtansine(Kadcyla)。研究重点在于这种连接的稳定性及其对ADC的药代动力学的影响。他们发现这些ADC中的巯基-马来酰胺连接相对稳定,影响了清除速率和细胞毒性药物在血浆中的释放(Ponte et al., 2016)

  2. 特异性位点和亲水性ADC:通过使用特异性结合方法和亲水性连接剂来改进ADC的研究已经进行。这种方法减少了在制造过程中有机溶剂的使用,潜在地减少了结合过程中的聚集。将聚乙二醇(PEG)基团添加到SMCC-DM1连接剂可以增强共轭物的亲水性(Shao et al., 2018)

  3. ADC的临床前开发:IMGN289是另一种利用SMCC-DM1的ADC,已经被研究其药代动力学特性和在治疗EGFR阳性癌症中的潜力。研究表明,ADC保留了其抗体成分的药代动力学特性,并通过巯基-马来酰胺交换避免了药物释放(Ponte et al., 2013)

  4. 抗CD37抗体-药物共轭物IMGN529:这种共轭物使用人源化IgG1抗体通过SMCC连接剂与DM1结合,以靶向恶性肿瘤中的CD37阳性B细胞。它通过各种机制诱导细胞毒性活动,展示了DM1-SMCC在ADC中的多功能性(2020)

  5. 针对PD-L1阳性癌细胞的改进ADC:一项研究设计了scPDL1-DM1药物共轭物,用于特异性靶向PD-L1阳性肿瘤细胞。该共轭物显示出特异性结合和体外抗细胞增殖活性,表明其在临床治疗开发中的潜力(Kalim et al., 2020)

  6. 绕过多药耐药的抗体-马坦西诺共轭物:研究表明,通过亲水性连接剂将DM1与抗体结合可以产生对多药耐药癌细胞更有效的ADC。这种方法可能导致更有效的癌症治疗的开发(Kovtun et al., 2010)

安全和危害

DM1-SMCC is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

未来方向

The future directions of DM1-SMCC research involve understanding the mechanisms of resistance and finding ways to overcome them . There is also interest in studying the impact of the drug payload, particularly the ability of the payload to diffuse outside of the original targeted cell into adjacent cells .

属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUWZMNTKHTIN-MLSWMBHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66ClN5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DM1-Smcc

Citations

For This Compound
10
Citations
E Oroudjev, M Lopus, L Wilson, C Audette… - Molecular cancer …, 2010 - AACR
… At 5 and 10 hours, lysine-linker-maytansinoid adducts (DM1-SPP-lysine and DM1-SMCC-… 4C, left column), DM1-SMCC-lysine was the major metabolite. In contrast, the lysine-linker-…
Number of citations: 182 aacrjournals.org
X Sun, W Widdison, M Mayo, S Wilhelm… - Bioconjugate …, 2011 - ACS Publications
Antibody−maytansinoid conjugates (AMCs) are targeted chemotherapeutic agents consisting of a potent microtubule-depolymerizing maytansinoid (DM1 or DM4) attached to lysine …
Number of citations: 106 pubs.acs.org
S Shao, MH Tsai, J Lu, T Yu, J Jin, D Xiao… - Bioorganic & Medicinal …, 2018 - Elsevier
Kadcyla® (T-DM1), an antibody–drug conjugates (ADCs) for HER2+ breast cancer treatment, has been approved by the Food and Drug Administration (FDA) in 2013. An ADC of …
Number of citations: 29 www.sciencedirect.com
Y Tang, F Tang, Y Yang, L Zhao, H Zhou, J Dong… - Scientific Reports, 2017 - nature.com
… In short, the drug-linker intermediate of DM1-SMCC was … The N-hydroxy-succinimide active ester on DM1-SMCC and … by successive conjugation with DM1-SMCC and MMAE-SMCC. …
Number of citations: 59 www.nature.com
Y Tan, Y Peng, L Ai, Y Li, Y Qu, D Wang… - Bioconjugate …, 2020 - ACS Publications
… Noteworthy, the conjugation of the aptamer to free prodrug DM1-SMCC significantly reduced its hepatotoxicity, highlighting the advantage of our targeted DM1 delivery approach. …
Number of citations: 8 pubs.acs.org
BECG de Goeij, JM Lambert - Current opinion in immunology, 2016 - Elsevier
… Approved Solid HER2 DM1 SMCC No 3.6 [6] thrombocytopenia, neutropenia … Amgen 1 Solid EGFRvIII DM1 SMCC No … 1 Hematological CD37 DM1 SMCC No …
Number of citations: 272 www.sciencedirect.com
JH Jeon, SW Kim, YJ Kim, JW Park… - Available at SSRN …, 2017 - papers.ssrn.com
The notable characteristics of recently emerged Antibody-Drug Conjugates (ADCs) encompass the targeting of Human Epidermal growth factor Receptor 2 (HER2) through monoclonal …
Number of citations: 0 papers.ssrn.com
E Ostermann, P Garin-Chesa, KH Heider, M Kalat… - Clinical cancer …, 2008 - AACR
Purpose: Invasion and metastasis of malignant epithelial cells into normal tissues is accompanied by adaptive changes in the mesenchyme-derived supporting stroma of the target …
Number of citations: 253 aacrjournals.org
Q Luo, HH Chung, C Borths, M Janson, J Wen… - Analytical …, 2016 - ACS Publications
… MS/MS spectra of H1-DM1 peptides I and II were identical, suggesting the presence of two stereochemical configurations (diastereomers) of the DM1-SMCC linkage through a …
Number of citations: 65 pubs.acs.org
A Novak, F Kersaudy, S Berger… - European Journal of …, 2023 - Elsevier
… DM1-SMCC-NHS and DM1-SMCC-containing … -form DM1-SMCC-thioester. This is due to the extremely fast kinetics of in-situ MPAA thioester generation upon addition of DM1-SMCC-…
Number of citations: 6 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。